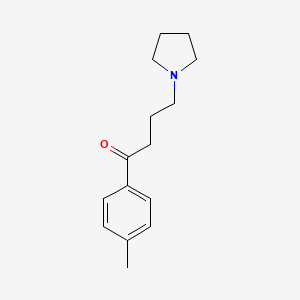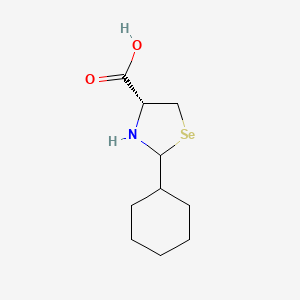![molecular formula C13H18NO4P B14177103 1-[Ethoxy(phenyl)phosphoryl]-L-proline CAS No. 918794-12-4](/img/structure/B14177103.png)
1-[Ethoxy(phenyl)phosphoryl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethoxy(phenyl)phosphoryl]-L-proline is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
The synthesis of 1-[Ethoxy(phenyl)phosphoryl]-L-proline typically involves the reaction of L-proline with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
1-[Ethoxy(phenyl)phosphoryl]-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Ethoxy(phenyl)phosphoryl]-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Ethoxy(phenyl)phosphoryl]-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[Ethoxy(phenyl)phosphoryl]-L-proline can be compared with other similar compounds, such as ethyldiphenylphosphinate and triphenylphosphine oxide. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits and uses.
Propiedades
Número CAS |
918794-12-4 |
|---|---|
Fórmula molecular |
C13H18NO4P |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
(2S)-1-[ethoxy(phenyl)phosphoryl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H18NO4P/c1-2-18-19(17,11-7-4-3-5-8-11)14-10-6-9-12(14)13(15)16/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16)/t12-,19?/m0/s1 |
Clave InChI |
CYXBMFXVABQLNB-HSLMYDHPSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
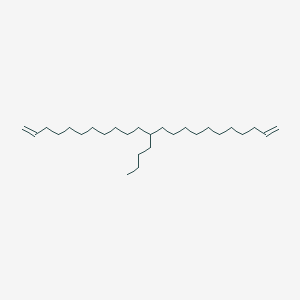
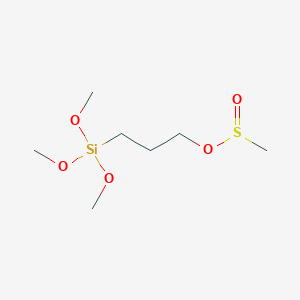
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
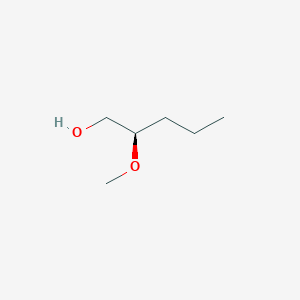

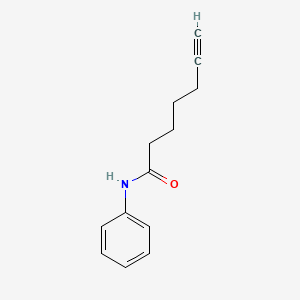
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
